molecular formula C15H16ClN3O B2979403 3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2034400-93-4

3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No. B2979403
CAS RN: 2034400-93-4
M. Wt: 289.76
InChI Key: CANYKHZPKHOYOZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in medicinal chemistry. It is a synthetic compound that is commonly referred to as CPP or CPP-115.

Scientific Research Applications

Anticancer and Antimicrobial Properties

The research has primarily focused on the potential anticancer and antimicrobial properties of related compounds. A study by Katariya et al. (2021) synthesized novel heterocyclic compounds, including a structure similar to 3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one, and evaluated their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute. The compound showed promising results, indicating a high potency against cancer cells (Katariya, D. R. Vennapu, & S. Shah, 2021).

Another study by Sivakumar et al. (2021) reported on a molecular structure with similarities to the compound of interest. This study conducted spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity analyses. The results demonstrated significant antibacterial and antifungal effects, suggesting potential for antimicrobial applications (Sivakumar, B. Revathi, V. Balachandran, et al., 2021).

Inhibitory Activity and Molecular Docking

Shana Parveen S et al. (2016) conducted a study on a closely related molecule, focusing on molecular docking analysis. The research suggested that certain functional groups in the molecule might exhibit inhibitory activity against specific proteins, indicating potential therapeutic applications (Shana Parveen S, M. A. Al-Alshaikh, C. Panicker, et al., 2016).

Molecular Spectroscopy and Structural Analysis

Viji et al. (2020) undertook a molecular spectroscopic analysis of a similar compound, which included quantum chemical calculations and molecular docking studies. This research provides insights into the molecular structure and potential biological activity of compounds like this compound (A. Viji, B. Revathi, V. Balachandran, et al., 2020).

Corrosion Inhibition Studies

Olasunkanmi and Ebenso (2019) explored the use of related compounds as corrosion inhibitors in an acidic environment, demonstrating their potential in industrial applications (L. Olasunkanmi & E. Ebenso, 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)4-5-15(20)18-8-9-19-14(11-18)6-7-17-19/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANYKHZPKHOYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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